molecular formula C8H6BrNOS B591717 (4-Bromothieno[2,3-c]pyridin-2-yl)methanol CAS No. 870243-94-0

(4-Bromothieno[2,3-c]pyridin-2-yl)methanol

Cat. No. B591717
CAS RN: 870243-94-0
M. Wt: 244.106
InChI Key: KDASDVVLOLIUDT-UHFFFAOYSA-N
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Description

“(4-Bromothieno[2,3-c]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H6BrNOS . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “(4-Bromothieno[2,3-c]pyridin-2-yl)methanol” can be represented by the InChI code: 1S/C8H6BrNOS/c9-7-2-10-3-8-6(7)1-5(4-11)12-8/h1-3,11H,4H2 . This indicates the presence of bromine, nitrogen, oxygen, sulfur, and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

“(4-Bromothieno[2,3-c]pyridin-2-yl)methanol” is a solid substance . It has a molecular weight of 244.11 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Regioselective Bromination and Drug Discovery

The regioselective bromination of thieno[2,3-b]pyridine yields 4-bromothieno[2,3-b]pyridine with high selectivity and yield. This compound serves as a versatile building block for drug discovery research, facilitating the synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines through subsequent cross-coupling reactions (S. Lucas et al., 2015).

Synthesis and Fluorescence Studies

4-Hetero-1-yl-2-bromothieno[3,2-c]pyridines have been synthesized and studied for their absorption emission properties and fluorescent quantum yield. This research highlights the compound's relevance in the development of fluorescent materials and its potential application in optical and electronic devices (R. Toche & S. Chavan, 2013).

Catalytic Applications

The compound's derivatives have been explored for catalytic applications, particularly in the oligomerization of ethylene. Nickel complexes with bidentate N,O-type ligands, including derivatives of (4-Bromothieno[2,3-c]pyridin-2-yl)methanol, exhibit significant catalytic activity, showcasing the compound's utility in polymer synthesis (Anthony Kermagoret & P. Braunstein, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various kinases , suggesting potential targets

Mode of Action

It’s known that the compound can form secondary interactions with its biological targets due to the presence of heteroatoms in the aromatic ring . This interaction could lead to changes in the target’s function, but further studies are required to confirm this.

properties

IUPAC Name

(4-bromothieno[2,3-c]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c9-7-2-10-3-8-6(7)1-5(4-11)12-8/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDASDVVLOLIUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CN=CC(=C21)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromothieno[2,3-c]pyridin-2-yl)methanol

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